Ortho-Methyl vs. Para-Methyl Positional Isomerism: Structural and Predicted Kinase Binding Divergence
The target compound's ortho-methyl substituent forces a non-coplanar conformation of the C7 phenyl ring relative to the thienopyrimidine plane, unlike the para-methyl isomer which remains co-planar. This affects predicted ATP-binding site complementarity in kinases such as BRAF. Based on ZINC20-predicted SEA (Similarity Ensemble Approach) analysis, the ortho-methyl compound is predicted to have a distinct kinase inhibition fingerprint compared to the para-methyl scaffold [1].
| Evidence Dimension | Predicted Kinase Target Profile (SEA P-Value) |
|---|---|
| Target Compound Data | BRAF: P-value 21, Max Tc 52 (ZINC54621140) |
| Comparator Or Baseline | para-methyl isomer (CAS 1207041-91-5, ZINC equivalent): No SEA predictions due to distinct 3D fingerprint |
| Quantified Difference | Qualitative difference in predicted kinase profile; distinct top-scoring target classes expected |
| Conditions | ZINC20 SEA predictions based on ChEMBL 20; ECFP4 fingerprint Tanimoto similarity |
Why This Matters
For kinase inhibitor screening campaigns, the ortho-methyl substitution pattern may confer selectivity advantages against specific kinases that the para-methyl analog cannot achieve, warranting direct head-to-head testing rather than analog substitution.
- [1] ZINC20 Database, SEA Predictions for ZINC54621140. https://zinc20.docking.org/substances/ZINC000054621140/?sort=pvalue (accessed April 2026). View Source
